2-((1-ethyl-1H-indol-3-yl)thio)-N-phenethylacetamide
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Overview
Description
2-((1-ethyl-1H-indol-3-yl)thio)-N-phenethylacetamide is a complex organic compound featuring an indole ring system, a sulfur atom, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-ethyl-1H-indol-3-yl)thio)-N-phenethylacetamide typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The indole core is then functionalized with an ethyl group at the nitrogen atom and a thioacetamide group at the 3-position of the indole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the thioether group to a sulfoxide or sulfone.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the acetamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles such as thiols or amines can replace the phenethyl group.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from the oxidation of the thioether group.
Amines: Resulting from the reduction of the acetamide group.
Substituted Derivatives: Resulting from nucleophilic substitution at the sulfur atom.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indole core and functional groups make it a versatile intermediate in organic synthesis.
Biology: The biological activity of 2-((1-ethyl-1H-indol-3-yl)thio)-N-phenethylacetamide has been explored in various studies. It has shown potential as an antimicrobial agent, exhibiting activity against a range of bacterial and fungal pathogens.
Medicine: This compound has been investigated for its potential therapeutic applications. It has shown promise in preclinical studies for the treatment of certain types of cancer, due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-((1-ethyl-1H-indol-3-yl)thio)-N-phenethylacetamide exerts its effects involves interactions with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The thioacetamide group can undergo metabolic transformations, leading to the formation of active metabolites that contribute to the compound's biological effects.
Comparison with Similar Compounds
Indomethacin: Another indole derivative with anti-inflammatory properties.
Thioacetamide: A simpler sulfur-containing compound used in organic synthesis.
Phenethylamine: A basic compound with applications in pharmaceuticals and research.
Uniqueness: 2-((1-ethyl-1H-indol-3-yl)thio)-N-phenethylacetamide is unique due to its combination of an indole ring, a sulfur atom, and an acetamide group. This combination provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-(1-ethylindol-3-yl)sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-2-22-14-19(17-10-6-7-11-18(17)22)24-15-20(23)21-13-12-16-8-4-3-5-9-16/h3-11,14H,2,12-13,15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWQPQDBBLTXHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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